Heneicosapentaenoic Acid-d6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(6Z,9Z,12Z,15Z,18Z)-2,2,3,3,4,4-hexadeuteriohenicosa-6,9,12,15,18-pentaenoic acid |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15-/i18D2,19D2,20D2 |
InChI Key |
OQOCQFSPEWCSDO-HDCHGOIWSA-N |
Isomeric SMILES |
[2H]C([2H])(C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)C([2H])([2H])C([2H])([2H])C(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Deuterated Fatty Acids
Chemical Synthesis Approaches for Heneicosapentaenoic Acid-d6
A common strategy involves the coupling of chemically modified PUFA fragments with carbanions derived from arylalkyl sulfones, followed by a desulfonylation step. nih.gov This convergent synthesis approach allows for the construction of the long carbon chain while incorporating deuterium (B1214612) atoms at predetermined positions.
For example, a synthesis could begin with a C20 or C22 PUFA starting material which is chemically modified to introduce a reactive group, such as a tosylate. nih.gov A separate fragment, containing the desired deuterium labels, is prepared as a sulfone. The key coupling reaction involves deprotonating the sulfone to create a lithocarbanion, which then reacts with the PUFA-tosylate to form a new carbon-carbon bond, joining the two fragments. nih.gov Subsequent chemical steps, such as deprotection and oxidation, would then yield the final deuterated fatty acid. nih.gov These multi-step syntheses require careful purification, often by flash silica (B1680970) gel chromatography, at each stage to ensure the purity of the final product. nih.gov
The commercially available this compound is specified as 6Z,9Z,12Z,15Z,18Z-heneicosapentaenoic-3,3,4,4,5,5-d6 acid. caymanchem.combertin-bioreagent.com This indicates that the six deuterium atoms are positioned on the saturated carbons near the carboxylic acid end of the molecule (carbons 3, 4, and 5). This placement is distant from the double bonds, preserving the native geometry of the polyunsaturated chain, which is crucial for its biochemical properties. caymanchem.comcaymanchem.com
Isotopic Labeling Strategies for Targeted Deuteration
The placement of stable isotopes like deuterium within a fatty acid molecule is a critical aspect of its design, dictated by the intended application. For use as an internal standard in mass spectrometry, the goal is to create a molecule that is chemically identical to the analyte but has a distinct, higher mass. caymanchem.combiomol.com
Key strategies for targeted deuteration include:
Reinforcement at Vulnerable Sites: One major strategy involves substituting hydrogen with deuterium at the bis-allylic positions of PUFAs. michaeljfox.orgresearchgate.netnih.gov These positions are flanked by two double bonds and are the most susceptible to hydrogen abstraction, which is the rate-limiting step in lipid peroxidation. researchgate.netnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, and this "isotopic reinforcement" makes the molecule significantly more resistant to oxidative damage. michaeljfox.orgfrontiersin.org This approach is primarily used to study and mitigate oxidative stress-related diseases. frontiersin.orgnih.gov
Labeling for Metabolic Tracking: Deuterium labels can be introduced to trace the metabolic fate of fatty acids in vivo. nih.govmdpi.com For instance, deuterated precursors can be administered and their incorporation into more complex lipids can be monitored over time, providing insights into metabolic pathways like elongation and desaturation. nih.govmdpi.com A dual-isotope labeling method, where two labels are introduced, can create a unique doublet peak in mass spectra, making it easier to distinguish the labeled lipid from the complex background of endogenous lipids. chromatographyonline.com
Labeling for Internal Standards: For quantitative analysis, the primary goal is a stable, non-exchangeable label that provides a clear mass shift without altering the molecule's chromatographic behavior. Placing deuterium atoms on the saturated alkyl chain, as seen in this compound, is a common and effective strategy. caymanchem.combertin-bioreagent.com This ensures that the label is not lost during metabolic processes like fatty acid desaturation and does not interfere with derivatization at the carboxyl group. mdpi.com
The choice between deuterium (²H) and carbon-13 (¹³C) as the isotopic label is often based on cost, with deuterium tracers generally being less expensive. nih.gov However, ¹³C labels can be preferred as they avoid the potential for deuterium exchange in protic solutions and are not lost during desaturation reactions. mdpi.com
| Labeling Strategy | Primary Purpose | Typical Deuterium Position | Rationale |
| Isotopic Reinforcement | Prevent lipid peroxidation; study oxidative stress. nih.govfrontiersin.org | Bis-allylic sites (between double bonds). michaeljfox.orgresearchgate.net | The C-D bond is stronger than the C-H bond, slowing the rate-limiting step of oxidation. nih.gov |
| Metabolic Tracing | Track the fate of fatty acids in biological systems. nih.govmdpi.com | Varies depending on the pathway being studied; can be throughout the chain. | Allows for monitoring of elongation, desaturation, and incorporation into complex lipids. nih.gov |
| Internal Standardization | Accurate quantification in mass spectrometry. caymanchem.comlipidmaps.org | Saturated carbons, often near the carboxyl or methyl end. caymanchem.combertin-bioreagent.com | Provides a mass shift without altering chemical properties or interfering with analysis. mdpi.com |
Derivatization Techniques for Mass Spectrometric Analysis of Deuterated Fatty Acids
Prior to analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are typically derivatized to increase their volatility and thermal stability. lipidmaps.orgshimadzu.com This is essential because the carboxyl group makes the native fatty acids difficult to analyze directly with GC-MS. shimadzu.com The choice of derivatization method can significantly impact the sensitivity and the type of structural information that can be obtained.
Common Derivatization Methods:
Fatty Acid Methyl Esters (FAMEs): This is the most common derivatization technique for fatty acid analysis. shimadzu.comdsmz.de The carboxylic acid is converted to a methyl ester using reagents like boron trifluoride (BF₃) in methanol (B129727) or acetyl-chloride and methanol. mdpi.comnih.gov The resulting FAMEs are well-suited for GC analysis. dsmz.denih.gov While standard electron ionization (EI) is often used, it can cause extensive fragmentation. shimadzu.com Positive chemical ionization (PCI) is a softer ionization technique that often leaves the protonated molecule intact, which is useful for separating isomers. shimadzu.com
Picolinyl Esters: For determining the precise location of double bonds or branch points along the fatty acid chain, derivatization to picolinyl esters is highly informative. rsc.orgnih.gov Upon electron ionization, picolinyl esters generate a series of fragment ions that provide detailed structural information, which is often ambiguous with FAMEs. rsc.orgnih.gov The preparation can be done using reagents like 3-pyridylmethanol and potassium tert-butoxide. researchgate.net However, these derivatives require higher column temperatures for GC analysis compared to FAMEs. rsc.org
Dimethyl Disulfide (DMDS) Adducts: This technique is specifically used to locate double bonds. dsmz.de The fatty acid methyl ester is reacted with DMDS and an iodine catalyst, which forms an adduct across each double bond. jst.go.jp When analyzed by GC-MS, the resulting molecule fragments at the original double bond position, revealing its location through characteristic ions. jst.go.jp
Silylating Reagents: Reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are used to create trimethylsilyl (B98337) (TMS) derivatives. researchgate.net This is another method to increase volatility for GC-MS. Interestingly, deuterated versions of these reagents (e.g., d9-MSTFA) can be used to synthesize internal standards for a wide range of metabolites directly from a non-deuterated standard mixture. researchgate.net
For liquid chromatography-mass spectrometry (LC-MS), derivatization can also be used to enhance ionization efficiency. Reagents that attach a permanent positive charge, such as those forming 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) derivatives, can dramatically increase detection sensitivity in positive-ion electrospray ionization (ESI) mode. researchgate.netnih.gov
| Derivatization Technique | Primary Reagent(s) | Analytical Purpose | Key Advantage(s) |
| Methyl Esterification (FAMEs) | BF₃-Methanol, Acetyl-Chloride/Methanol mdpi.comnih.gov | General quantification and profiling. shimadzu.com | Increases volatility for GC; widely used and established. shimadzu.comdsmz.de |
| Picolinyl Esterification | 3-Pyridylmethanol, Potassium tert-butoxide researchgate.net | Structural elucidation (double bond/branch point location). rsc.orgnih.gov | Provides rich fragmentation patterns for detailed structural info. nih.gov |
| Dimethyl Disulfide (DMDS) Adducts | Dimethyl disulfide, Iodine dsmz.dejst.go.jp | Locating double bonds. dsmz.de | Direct and clear identification of unsaturation points. jst.go.jp |
| Silylation (TMS Esters) | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) researchgate.net | General quantification; can be used to create standards. researchgate.net | Increases volatility; deuterated reagents available for standard synthesis. researchgate.net |
| Pyridinium Iodide Esters (AMMP) | 2-bromo-1-methylpyridinium iodide researchgate.netnih.gov | Enhanced sensitivity for LC-MS. researchgate.net | Attaches a positive charge, greatly improving ESI+ sensitivity. nih.gov |
Analytical Methodologies and Applications of Heneicosapentaenoic Acid D6
Role as an Internal Standard in Quantitative Lipidomics
In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, accurate quantification is paramount. HPA-d6 plays a vital role as an internal standard, particularly in stable isotope dilution mass spectrometry, a powerful technique for achieving high accuracy and precision in quantitative analyses. lipidmaps.orgmdpi.com
Principles of Stable Isotope Dilution for Accurate Quantification
Stable isotope dilution (SID) is a quantitative method that relies on the use of a stable isotope-labeled compound, such as HPA-d6, as an internal standard. lipidmaps.orgmdpi.com This standard is chemically identical to the analyte of interest (HPA) but has a different mass due to the presence of heavy isotopes like deuterium (B1214612). invivochem.com A known amount of the deuterated standard is added to a sample before any processing or analysis. nih.gov
The fundamental principle of SID is that the isotope-labeled internal standard behaves identically to the endogenous analyte throughout the entire analytical procedure, including extraction, derivatization, and ionization. lipidmaps.orgresearchgate.net By measuring the ratio of the signal intensity of the analyte to that of the internal standard using a mass spectrometer, one can accurately determine the concentration of the analyte in the original sample. lipidmaps.org This approach effectively corrects for variations in sample handling and instrument response. researchgate.net
The use of stable isotope-labeled internal standards, like HPA-d6, is considered the most effective method to compensate for matrix effects and analyte loss during sample preparation. researchgate.net
Compensation for Matrix Effects and Sample Loss in Complex Biological Matrices
Biological samples such as plasma, tissues, and cells are inherently complex matrices containing a multitude of molecules that can interfere with the analysis of the target analyte. nih.gov These interferences, collectively known as matrix effects, can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. researchgate.netmyadlm.org
Furthermore, sample preparation procedures, which often involve steps like lipid extraction and derivatization, can result in the loss of the analyte. nih.govresearchgate.net The use of a deuterated internal standard like HPA-d6 is instrumental in mitigating these challenges. lipidmaps.orgnih.gov Since HPA-d6 is added at the beginning of the workflow and has nearly identical physicochemical properties to HPA, it experiences the same matrix effects and procedural losses. researchgate.net Therefore, the ratio of the analyte to the internal standard remains constant, ensuring that the final calculated concentration is accurate and reliable, regardless of these variations. lipidmaps.orgresearchgate.net
Table 1: Key Characteristics of Heneicosapentaenoic Acid-d6
| Property | Value |
| Formal Name | 6Z,9Z,12Z,15Z,18Z-heneicosapentaenoic-3,3,4,4,5,5-d6 acid |
| Synonyms | FA 21:5-d6, HPA-d6 |
| Molecular Formula | C21H26D6O2 |
| Molecular Weight | 322.5 |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d6) |
| Intended Use | Internal standard for GC- or LC-MS |
Data sourced from multiple chemical suppliers. bertin-bioreagent.comcaymanchem.comcaymanchem.com
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound Analysis
Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the separation and quantification of fatty acids, including HPA and its deuterated internal standard. nih.govnih.gov For GC-MS analysis, fatty acids are typically converted into more volatile derivatives to improve their chromatographic behavior. restek.com
Method Development for Derivatized Fatty Acid Methyl Esters (FAMEs)
The analysis of free fatty acids by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption issues. restek.comsigmaaldrich.com To overcome these limitations, fatty acids are commonly derivatized to their corresponding fatty acid methyl esters (FAMEs). sigmaaldrich.comshimadzu.com.sg This process, known as esterification, neutralizes the polar carboxyl group, making the molecules more volatile and amenable to GC analysis. sigmaaldrich.com
Several methods exist for the preparation of FAMEs. A common approach involves the use of a catalyst, such as boron trifluoride (BF3) in methanol (B129727), which facilitates the reaction between the fatty acid's carboxyl group and the methanol. restek.comsigmaaldrich.com Other derivatization agents include TMS-diazomethane and methanolic HCl. researchgate.net The choice of derivatization method can be optimized based on the specific application and sample matrix. restek.comresearchgate.net For instance, to prevent the isomerization of double bonds in conjugated fatty acids, derivatization can be performed at room temperature instead of elevated temperatures. nih.gov
Automated systems for FAME derivatization are also available, which can improve reproducibility and throughput in a laboratory setting. shimadzu.com.sg
Application of Selected Ion Monitoring (SIM) for Enhanced Sensitivity and Specificity
In GC-MS analysis, selected ion monitoring (SIM) is a powerful technique used to enhance the sensitivity and specificity of detection. nih.govnih.gov Instead of scanning the entire mass range, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the analyte and its internal standard. researchgate.netkoreascience.kr
For the analysis of HPA and HPA-d6, specific ions corresponding to the molecular ions or characteristic fragment ions of their derivatized forms (e.g., FAMEs or other derivatives like pentafluorobenzyl esters) are selected. lipidmaps.orgnih.gov By focusing on these specific ions, the signal-to-noise ratio is significantly improved, allowing for the detection and quantification of very low concentrations of the fatty acids. nih.gov This is particularly important for analyzing trace amounts of fatty acids in complex biological samples. lipidmaps.org The use of SIM can resolve partially overlapping chromatographic peaks, further enhancing the specificity of the analysis. nih.gov
Table 2: Example GC-MS Parameters for Fatty Acid Analysis
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890N or similar |
| Column | Zebron ZB-FAME capillary column or similar polar column |
| Injector Temperature | 200 °C |
| GC-MS Transfer Line Temperature | 200 °C |
| Ion Source Temperature | 250 °C |
| Ionization Mode | Negative Chemical Ionization (NCI) or Electron Impact (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Note: These are example parameters and may need to be optimized for specific applications. researchgate.netbohrium.comacs.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for this compound Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the analysis of fatty acids and other lipids. researchgate.netnih.gov This technique is particularly well-suited for the analysis of HPA-d6 and its corresponding analyte, HPA, in complex biological matrices. bertin-bioreagent.comcaymanchem.com
LC-MS/MS offers several advantages for fatty acid analysis, including the ability to analyze underivatized compounds, which simplifies sample preparation. researchgate.net The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity through multiple reaction monitoring (MRM). bohrium.comnih.gov In an MRM experiment, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This highly selective detection method significantly reduces background noise and interferences. nih.gov
For the quantitative analysis of HPA, HPA-d6 is added as an internal standard to the sample prior to extraction. thermofisher.com The sample is then processed, which may include protein precipitation and liquid-liquid extraction to isolate the fatty acids. nih.govthermofisher.com The extract is then injected into the LC-MS/MS system. The ratio of the peak area of HPA to the peak area of HPA-d6 is used to construct a calibration curve and accurately quantify the amount of HPA in the sample. lipidmaps.orgresearchgate.net
LC-MS/MS methods have been developed for the simultaneous quantification of a wide range of polyunsaturated fatty acids, including HPA, in serum and other biological samples. thermofisher.com These methods often utilize electrospray ionization (ESI) in negative ion mode, which is efficient for the ionization of fatty acids. nih.gov
Development of Robust LC-MS/MS Analytical Methods for Polyunsaturated Fatty Acids
The quantification of polyunsaturated fatty acids (PUFAs), including heneicosapentaenoic acid (HPA), is crucial for understanding their roles in various biological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and reliable technique for this purpose, offering high sensitivity and selectivity. mdpi.commdpi.com The development of robust LC-MS/MS methods is essential for the accurate analysis of these compounds in complex biological matrices such as serum and plasma. thermofisher.comnih.gov
A key aspect of developing these methods is the use of internal standards to ensure accuracy and precision. lipidmaps.org this compound (HPA-d6), a deuterated form of HPA, is specifically designed for this role. bertin-bioreagent.comglpbio.com It contains six deuterium atoms, which provides a distinct mass difference from the endogenous HPA, allowing for its use in stable isotope dilution assays. bertin-bioreagent.comglpbio.com This technique compensates for variations during sample preparation and analysis, leading to more reliable quantification. lipidmaps.orgsfrbm.org
Method development often involves optimizing chromatographic separation, typically using reversed-phase columns like C8 or C18, and the mass spectrometric conditions. mdpi.commdpi.com For instance, a study outlining an LC-MS/MS method for various PUFAs, including HPA, utilized a triple quadrupole mass spectrometer with a 10-minute analytical gradient, demonstrating the potential for high-throughput analysis. thermofisher.com The validation of these methods according to established guidelines is critical to ensure their reliability for research applications. mdpi.com
Utilization of Electrospray Ionization (ESI) for Intact Molecular Ion Detection
Electrospray ionization (ESI) is a soft ionization technique widely used in the mass spectrometric analysis of lipids, including PUFAs like HPA-d6. creative-proteomics.comaocs.org ESI is particularly advantageous because it minimizes the fragmentation of molecules during the ionization process, allowing for the detection of intact molecular ions. creative-proteomics.com This is crucial for accurately determining the molecular weight of the analyte and for subsequent fragmentation in tandem mass spectrometry (MS/MS). aocs.orgnih.gov
ESI can be operated in both positive and negative ionization modes. For fatty acids, the negative ion mode is often preferred as it readily forms deprotonated molecules [M-H]⁻. bohrium.com This approach offers high sensitivity for the analysis of fatty acids in various biological samples. thermofisher.com The efficiency of ionization can be influenced by the structure of the fatty acid and the solvent conditions used. researchgate.net
The combination of ESI with tandem mass spectrometry (ESI-MS/MS) is a powerful tool for structural elucidation and quantification. nih.gov After the intact molecular ion is generated by ESI, it can be selected and fragmented in the collision cell of the mass spectrometer to produce characteristic product ions, which enhances the specificity of the analysis. nih.govbohrium.com
Scheduled Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Techniques
Scheduled Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are targeted mass spectrometry techniques that provide exceptional sensitivity and specificity for quantifying specific molecules within complex mixtures. proteomics.com.auwikipedia.org These methods are performed on triple quadrupole mass spectrometers and are ideally suited for the analysis of PUFAs when used in conjunction with stable isotope-labeled internal standards like HPA-d6. washington.educuni.cz
In an MRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (e.g., the molecular ion of HPA), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to detect one or more specific fragment ions (product ions). proteomics.com.auwashington.edu The pair of precursor and product ion masses is known as a "transition" and is highly specific to the target analyte. washington.educuni.cz
By monitoring multiple transitions for different analytes, MRM allows for the simultaneous quantification of a panel of compounds in a single chromatographic run. proteomics.com.au Scheduled MRM further enhances this capability by only monitoring for specific transitions when the analyte is expected to elute from the liquid chromatography column. washington.edunih.gov This reduces the number of concurrent transitions, thereby increasing the sensitivity and the number of compounds that can be analyzed in a single method. washington.edu Quantitative analysis using these techniques relies on comparing the signal intensity of the endogenous analyte to its corresponding deuterated internal standard, such as HPA-d6. thermofisher.comnih.gov
Integration of this compound in Comprehensive Lipidomics Workflows
High-Throughput Extraction and Isolation Procedures
The first step in any lipidomics workflow is the efficient extraction and isolation of lipids from the biological matrix. metwarebio.com For the analysis of fatty acids, including the use of deuterated standards like HPA-d6, various extraction methods have been developed to be both effective and suitable for high-throughput applications. nih.govsciforschenonline.org
Commonly used methods include liquid-liquid extractions, such as the Folch and Bligh-Dyer methods, which use a mixture of chloroform (B151607) and methanol to extract lipids. sciforschenonline.orgacs.org Modifications to these protocols, for instance, using a biphasic solution of acidified methanol and isooctane, have been developed to rapidly isolate free fatty acids. lipidmaps.orgnih.gov Solid-phase extraction (SPE) with aminopropyl-silica cartridges is another alternative for isolating the free fatty acid fraction. lipidmaps.org
For high-throughput analysis, it is crucial that the extraction procedure is simple, rapid, and reproducible. sfrbm.orgsciforschenonline.org The addition of a suite of deuterated internal standards, including HPA-d6, at the beginning of the extraction process is a critical step. lipidmaps.orgnih.gov This allows for the correction of any sample loss that may occur during the extraction and subsequent analytical steps, ensuring accurate quantification. lipidmaps.org The choice of extraction solvent and procedure can influence the types and amounts of lipids recovered, and therefore needs to be optimized for the specific lipid classes of interest. murdoch.edu.au
Untargeted and Targeted Lipidomics with Deuterated Standards
Lipidomics studies can be broadly categorized into two approaches: untargeted and targeted analysis. metwarebio.comnih.gov Deuterated standards like HPA-d6 play a vital role in both.
Untargeted lipidomics aims to provide a comprehensive, global snapshot of all detectable lipids in a sample. csic.esnih.gov This approach is often used for discovery-based research to identify changes in lipid profiles between different sample groups. nih.gov High-resolution mass spectrometry is typically employed to obtain accurate mass measurements, which aids in the identification of unknown lipid species. metwarebio.com While untargeted analysis is powerful for discovery, the inclusion of a broad range of internal standards, including deuterated fatty acids, can help in the semi-quantitative comparison of lipid features across samples and aid in quality control.
Targeted lipidomics , on the other hand, focuses on the precise and accurate quantification of a predefined set of lipid molecules. proteomics.com.aunih.gov This is where deuterated internal standards are indispensable. In targeted workflows, a specific amount of a deuterated standard, such as HPA-d6, is added to each sample. lipidmaps.org The analyte is then quantified by comparing the mass spectrometer's response of the endogenous lipid to that of its corresponding stable isotope-labeled internal standard. researchgate.net This approach, often utilizing MRM on a triple quadrupole mass spectrometer, provides high sensitivity, specificity, and accurate quantification, making it the gold standard for validating findings from untargeted studies and for clinical research. nih.govproteomics.com.au An integrated approach, using untargeted analysis for discovery followed by targeted validation, is a powerful strategy in lipidomics research. nih.gov
Data Analysis and Interpretation in Deuterated Fatty Acid Quantification
The final and critical step in any lipidomics study is the analysis and interpretation of the generated data. When using deuterated internal standards like HPA-d6 for quantification, specific data processing steps are required to obtain accurate results.
The core principle of quantification using stable isotope dilution is the calculation of the ratio of the peak area of the endogenous analyte to the peak area of its corresponding deuterated internal standard. lipidmaps.org This ratio is then used to determine the concentration of the analyte in the sample by referencing a standard curve. The standard curve is generated by analyzing a series of known concentrations of the non-labeled analyte spiked with a constant amount of the deuterated internal standard. lipidmaps.org
Software associated with mass spectrometers is used to integrate the chromatographic peaks and calculate the area ratios. For targeted analyses using MRM, the data processing workflow involves identifying the correct peaks based on their retention time and specific transitions, followed by integration and quantification. nih.gov
For more comprehensive lipidomics datasets, specialized software and bioinformatics tools are often employed. lcms.czmdpi.com These tools can automate the process of peak detection, alignment across multiple samples, and lipid identification based on mass-to-charge ratio and fragmentation patterns. In the context of deuterated standards, the software must be able to distinguish between the endogenous and labeled species and use this information for accurate quantification. The final output is typically a table of lipid concentrations for each sample, which can then be subjected to statistical analysis to identify significant differences between experimental groups and to interpret the biological meaning of the observed changes in lipid profiles. nih.govmdpi.com
Heneicosapentaenoic Acid Hpa in Cellular and Systemic Lipid Metabolism
Metabolic Incorporation into Complex Lipids
Heneicosapentaenoic acid is readily taken up by cells and integrated into larger, more complex lipid molecules. This process is fundamental to its biological role and influences the lipid composition of cellular membranes and storage depots.
Research has demonstrated that HPA is incorporated into phospholipids (B1166683) within cells. caymanchem.comnih.govresearchgate.net This integration occurs with an efficiency comparable to that of other significant n-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). caymanchem.comtargetmol.comnih.gov The incorporation of HPA into phospholipid structures can alter the physical and chemical properties of cell membranes, which may, in turn, affect membrane fluidity, permeability, and the function of membrane-bound proteins.
In addition to its incorporation into phospholipids, HPA is also esterified into triacylglycerols, which are the primary form of energy storage in cells. caymanchem.comnih.govresearchgate.net This process also occurs with an efficiency similar to that of EPA and DHA. caymanchem.comtargetmol.comnih.gov The storage of HPA in triacylglycerols provides a reservoir of this fatty acid that can be mobilized when needed for various metabolic processes.
Interactions with Arachidonic Acid Cascade and Eicosanoid Synthesis Pathways
A significant aspect of HPA's biological activity lies in its interaction with the metabolic pathways of other fatty acids, particularly the arachidonic acid (AA) cascade, which is central to the production of potent signaling molecules known as eicosanoids.
HPA has been shown to be a potent inhibitor of the synthesis of arachidonic acid from its precursor, linoleic acid. caymanchem.comnih.govresearchgate.net In fact, studies in hepatoma cells have indicated that HPA is a more powerful inhibitor of this conversion than EPA, DHA, and even arachidonic acid itself. nih.govresearchgate.net This inhibitory action can have significant downstream effects on the production of AA-derived eicosanoids.
Table 1: Comparative Inhibition of Arachidonic Acid Synthesis This table summarizes the relative inhibitory strength of HPA compared to other fatty acids on the conversion of linoleic acid to arachidonic acid.
| Fatty Acid | Inhibitory Potency on AA Synthesis |
|---|---|
| Heneicosapentaenoic Acid (HPA) | Strongest |
| Eicosapentaenoic Acid (EPA) | Strong |
| Docosahexaenoic Acid (DHA) | Strong |
| Arachidonic Acid (AA) | Strong |
HPA's interaction with key enzymes in the eicosanoid synthesis pathway is complex. It is considered a poor substrate for both prostaglandin (B15479496) H synthase (PGHS), also known as cyclooxygenase (COX), and 5-lipoxygenase (5-LO). caymanchem.comnih.govresearchgate.net This means that HPA is not efficiently converted into prostaglandins (B1171923) and leukotrienes by these enzymes. However, despite being a poor substrate, HPA can rapidly inactivate PGHS, with an efficacy similar to that of AA, EPA, and DHA. caymanchem.comnih.govresearchgate.net
Table 2: HPA's Interaction with Eicosanoid Synthesis Enzymes This interactive table details the effects of HPA on the key enzymes involved in eicosanoid production.
| Enzyme | HPA as a Substrate | Effect of HPA on Enzyme Activity |
|---|---|---|
| Prostaglandin H Synthase (PGHS/COX) | Poor | Rapid Inactivation |
| 5-Lipoxygenase (5-LO) | Poor | Not a significant inhibitor |
In isolated platelets, HPA has been observed to inhibit the synthesis of thromboxane (B8750289) as effectively as EPA. nih.govresearchgate.netresearchgate.net Thromboxanes are a class of eicosanoids that play a crucial role in platelet aggregation and blood clotting. nih.gov The inhibition of thromboxane synthesis by HPA suggests a potential role in modulating platelet function.
Comparative Metabolic Fate with Other Omega-3 Fatty Acids
The way HPA is processed and utilized by cells shows both similarities and differences when compared to other key omega-3 fatty acids.
Comparison with Eicosapentaenoic Acid (EPA) Metabolism
HPA and EPA (20:5n-3) are structurally similar, with HPA having an additional carbon atom at the carboxyl end. caymanchem.com This structural difference influences their metabolic pathways.
Incorporation into Lipids: Studies in cell cultures have shown that HPA is incorporated into phospholipids and triacylglycerols to a similar extent as EPA. nih.gov
Enzyme Substrate: HPA is a poor substrate for prostaglandin H synthase and 5-lipoxygenase, enzymes involved in the synthesis of eicosanoids. However, it can inactivate prostaglandin H synthase as effectively as EPA. caymanchem.comnih.gov
Inhibition of Arachidonic Acid Synthesis: HPA has been found to be a more potent inhibitor of the conversion of alpha-linoleic acid and dihomo-gamma-linolenic acid to arachidonic acid (AA) in hepatoma cells compared to EPA and DHA. nih.gov
Thromboxane Synthesis: In isolated platelets, HPA inhibits thromboxane synthesis as efficiently as EPA. nih.gov
Acyl-CoA Oxidase Induction: Both HPA and EPA are weak inducers of acyl-CoA oxidase in hepatoma cells. nih.gov
Table 1: Comparative Metabolic Effects of HPA and EPA
| Metabolic Process | Heneicosapentaenoic Acid (HPA) | Eicosapentaenoic Acid (EPA) |
| Incorporation into Phospholipids | Similar to EPA nih.gov | Standard for comparison |
| Substrate for Prostaglandin H Synthase | Poor caymanchem.comnih.gov | Substrate |
| Inhibition of Arachidonic Acid Synthesis | Stronger inhibitor than EPA nih.gov | Inhibitor |
| Inhibition of Thromboxane Synthesis | As efficient as EPA nih.gov | Efficient inhibitor |
| Induction of Acyl-CoA Oxidase | Weak nih.gov | Weak nih.gov |
Alpha-Oxidation Pathways and HPA as a Metabolite
Alpha-oxidation is a metabolic process that breaks down certain fatty acids by removing a single carbon from the carboxyl end. wikipedia.org This pathway is particularly important for fatty acids that cannot undergo beta-oxidation due to a methyl group at the beta-carbon. microbenotes.com Alpha-oxidation occurs in the peroxisomes, which are organelles found in eukaryotic cells. microbenotes.combyjus.combiochemden.com
HPA Formation from 2-Hydroxy-Docosahexaenoic Acid (DHA-H)
A significant finding is the generation of HPA from the alpha-oxidation of 2-hydroxy-docosahexaenoic acid (DHA-H). nih.govfrontiersin.orgnih.gov When cells are treated with DHA-H, HPA accumulates in cell cultures, as well as in mouse blood plasma and brain tissue. nih.govresearchgate.net In fact, the concentration of HPA can become higher than that of DHA-H itself. nih.govfrontiersin.org This metabolic conversion is considered a key event for the therapeutic effects observed with DHA-H treatment in some studies. researchgate.netnih.gov
Enzymatic Mechanisms of Alpha-Oxidation in HPA Biogenesis
The conversion of DHA-H to HPA involves a series of enzymatic steps within the peroxisomes. frontiersin.org
Activation: The process begins with the activation of the fatty acid by an acyl-CoA synthetase, which attaches a Coenzyme A (CoA) molecule. frontiersin.orgresearchgate.netnepjol.info
Hydroxylation and Cleavage: The resulting DHA-H-CoA is then acted upon by 2-hydroxyphytanoyl-CoA lyase (HACL1). This enzyme is dependent on thiamine (B1217682) pyrophosphate (TPP) and cleaves the fatty acid, leading to the formation of an intermediate polyunsaturated fatty aldehyde with one less carbon. nih.govfrontiersin.orgresearchgate.net
Oxidation: An aldehyde dehydrogenase then oxidizes this intermediate aldehyde to form HPA (C21:5, n-3). frontiersin.orgresearchgate.net
This alpha-oxidation pathway can be inhibited by oxythiamine, a competitive antagonist of TPP, which blocks the action of HACL1. nih.govfrontiersin.org
Table 3: Enzymes and Cofactors in the Alpha-Oxidation of DHA-H to HPA
| Step | Enzyme | Cofactors/Dependencies | Product |
| Activation | Acyl-CoA Synthetase | CoA | DHA-H-CoA |
| Cleavage | 2-hydroxyphytanoyl-CoA lyase (HACL1) | Thiamine Pyrophosphate (TPP), Mg2+ | Intermediate polyunsaturated fatty aldehyde |
| Oxidation | Aldehyde Dehydrogenase | - | Heneicosapentaenoic Acid (HPA) |
Applications of Heneicosapentaenoic Acid D6 in Metabolic Pathway Elucidation
Stable Isotope Tracing for De Novo Lipogenesis and Fatty Acid Remodeling
Stable isotope-labeled compounds are foundational tools for studying the synthesis and modification of fatty acids. Introducing HPA-d6 into a cellular or organismal system allows for its journey through various metabolic pathways to be monitored.
Once introduced, HPA-d6 can be metabolized through pathways such as elongation, desaturation, or beta-oxidation. As it is converted into other molecules, the deuterium (B1214612) label is carried with it. By using mass spectrometry to detect the mass shift imparted by the deuterium atoms, researchers can identify and quantify the downstream metabolites derived from the initial tracer. For example, if HPA-d6 were to be elongated, the resulting labeled docosapentaenoic acid (DPA) would be heavier than endogenous DPA, allowing for the measurement of its formation rate. This process provides a direct view of carbon flow through these specific lipid metabolic pathways.
A key application of stable isotope tracers is to differentiate between molecules that are newly synthesized by the cell (endogenous) and those that are taken up from an external source (exogenous). By supplying HPA-d6 exogenously, any HPA-d6 or its labeled metabolites detected within the cell's lipid pools can be unequivocally identified as originating from the external supply. This allows for precise measurement of the rate of uptake and incorporation of this specific fatty acid from the environment, separate from the de novo synthesis pathways that produce unlabeled fatty acids. This distinction is crucial for understanding how cells balance internal production with external sourcing of essential lipids.
Quantitative Metabolic Flux Analysis (MFA) in Cellular Systems
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. Stable isotope tracers are central to MFA, providing the data needed to calculate these rates.
In the context of MFA, introducing HPA-d6 at a known concentration and monitoring its incorporation into various lipid species over time allows for the calculation of absolute fluxes. By measuring the rate of disappearance of the HPA-d6 precursor and the rate of appearance of its labeled products, researchers can construct a mathematical model of the metabolic network. This model can then be solved to determine the rates of specific enzymatic reactions, such as the flux through fatty acid elongase or desaturase enzymes that act on HPA.
Metabolic networks are not static; they adapt to changes in environmental conditions or in response to genetic perturbations. By using HPA-d6 as a tracer under different conditions, it is possible to observe how the fluxes through the lipid metabolic network change. For instance, one could compare the metabolism of HPA-d6 in healthy cells versus diseased cells to identify specific pathways that are altered. This provides insights into the dynamic regulation of lipid metabolism and can help identify potential targets for therapeutic intervention. Studies using other deuterated fatty acids have shown that this approach can effectively control and modulate the synthesis of important signaling molecules.
Assessment of Lipid Turnover Rates in Biological Systems
Lipid turnover refers to the continuous synthesis and degradation of lipid molecules. This process is vital for maintaining cellular health, remodeling membranes, and regulating signaling pathways. Introducing HPA-d6 allows for a "pulse-chase" type of experiment to measure these dynamics. After introducing a pulse of the labeled fatty acid, its incorporation into and subsequent disappearance from various lipid pools (e.g., phospholipids (B1166683), triglycerides) can be tracked over time. The rate of disappearance of the deuterium label from a specific lipid pool provides a direct measure of the turnover rate of that lipid species. This information is critical for understanding how lipid composition is maintained and regulated within cells and tissues.
Measurement of Deuterium Uptake into Lipid Fragments
The use of stable isotopes, such as the deuterium in HPA-d6, is a powerful method for investigating metabolic pathways and measuring the turnover rate of specific compounds. nih.gov When a deuterated fatty acid like HPA-d6 is introduced into a biological system, it participates in the same metabolic processes as its unlabeled counterpart. As it is incorporated into more complex lipids, such as phospholipids and triacylglycerols, the deuterium label is carried along with it.
Researchers can then use mass spectrometry (MS) to detect and quantify the presence of deuterium in various lipid molecules. By fragmenting these complex lipids within the mass spectrometer (a technique known as MS/MS), scientists can pinpoint the exact location of the deuterium atoms on the fatty acid acyl chains. nih.gov This allows for the precise measurement of how much of the administered HPA-d6 has been integrated into different lipid classes. This technique provides a dynamic view of lipid synthesis, revealing the rate at which new lipids are being created and old ones are being replaced. For example, studies using deuterium oxide (D₂O) have successfully demonstrated the incorporation of deuterium into palmitic and stearic acid fragments within various lipid classes, including phosphatidylcholines (PC), phosphatidylethanolamines (PE), and triacylglycerols (TAG). nih.gov
Organ-Specific Lipid Turnover Analysis
A significant application of tracers like HPA-d6 is the analysis of lipid turnover in different organs, which provides insights into organ-specific metabolic activities. Following the administration of a deuterated compound, the rate of deuterium incorporation into lipids can vary substantially from one organ to another, reflecting differences in their metabolic functions. nih.gov
The table below summarizes findings on the relative deuterium uptake in lipids across different organs, illustrating the varied metabolic rates.
| Organ | Relative Deuterium Uptake | Implied Lipid Turnover Rate |
| Liver | High | Fast |
| Plasma | High | Fast |
| Lung | High | Fast |
| Kidney | Moderate-Low | Slower |
| Spleen | Moderate-Low | Slower |
| Heart | Low | Slow |
| Brain | Low | Slow |
This interactive table is based on general findings from D₂O labeling studies, which demonstrate the principle of organ-specific turnover applicable to tracers like HPA-d6. nih.gov
Investigating Enzyme Activities using Isotopic Tracers
Isotopically labeled fatty acids like HPA-d6 are instrumental in studying the activity of enzymes involved in lipid metabolism. By serving as a traceable substrate, HPA-d6 allows researchers to follow its conversion through specific enzymatic reactions, such as desaturation and elongation, and to characterize the function of various lipid-modifying enzymes.
Characterization of Desaturation and Elongation Reactions
The biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs) involves a series of desaturation (addition of a double bond) and elongation (addition of two carbons) reactions catalyzed by desaturase and elongase enzymes, respectively. plos.orgnih.gov Tracers like HPA-d6 can be used to dissect this pathway. For instance, when cells are incubated with a labeled fatty acid, its conversion to downstream products can be monitored over time.
Key enzymes in this pathway include fatty acid desaturase 2 (Fads2), which introduces double bonds, and elongases like Elovl2 and Elovl5, which extend the carbon chain. plos.orgnih.gov Studies have shown that these enzymes have specific substrate preferences. For example, rat Elovl2 is active with C20 and C22 polyunsaturated fatty acids and is responsible for the sequential elongation of eicosapentaenoic acid (EPA) to docosapentaenoic acid (DPA), and then to 24:5n-3. plos.orgnih.gov Fads2 catalyzes the desaturation of alpha-linolenic acid (ALA) to stearidonic acid (SDA) and also acts on 24:5n-3 to produce 24:6n-3, a precursor to docosahexaenoic acid (DHA). plos.org Using a labeled substrate allows for the direct measurement of the products, providing clear evidence of the enzyme's activity and specificity.
The table below outlines key enzymes in the LC-PUFA synthesis pathway and their reactions, which can be studied using isotopic tracers.
| Enzyme | Enzyme Class | Typical Substrate | Typical Product |
| Fads2 (Δ6-Desaturase) | Desaturase | Alpha-Linolenic Acid (ALA) | Stearidonic Acid (SDA) |
| Elovl2 / Elovl5 | Elongase | Eicosapentaenoic Acid (EPA) | Docosapentaenoic Acid (DPA) |
| Elovl2 | Elongase | Docosapentaenoic Acid (DPA) | Tetracosapentaenoic Acid (24:5n-3) |
| Fads2 (Δ6-Desaturase) | Desaturase | Tetracosapentaenoic Acid (24:5n-3) | Tetracosahexaenoic Acid (24:6n-3) |
This table illustrates the enzymatic steps involved in the conversion of omega-3 fatty acids, which can be traced using labeled analogs. plos.orgnih.gov
Studies of Lipid-Modifying Enzyme Functionality
Beyond desaturation and elongation, a wide array of enzymes modify lipids to alter their structure and function. nih.govucdavis.edu These modifications can include acylation, deacylation, hydroxylation, and the addition of various head groups. nih.gov Isotopic tracers are essential for studying the functionality of these enzymes. For example, Heneicosapentaenoic acid (HPA) has been shown to be incorporated into phospholipids and triacylglycerols, demonstrating the activity of acyltransferases that attach the fatty acid to the glycerol (B35011) backbone. nih.gov
Furthermore, labeled fatty acids can be used to investigate competitive inhibition and substrate preference. Studies have shown that HPA can act as a strong inhibitor of the conversion of other fatty acids into arachidonic acid (AA), indicating its interaction with the desaturase and elongase enzymes involved in that pathway. nih.gov Similarly, by observing the lack of conversion of a labeled substrate into certain products, researchers can determine that it is a poor substrate for specific enzymes, such as prostaglandin (B15479496) H synthase or 5-lipoxygenase, as is the case with HPA. nih.gov This provides a detailed functional profile of lipid-modifying enzymes.
Tracing Cellular Fatty Acid Metabolism via Click Chemistry-Based Enrichment
A cutting-edge technique for tracing fatty acid metabolism combines isotopic labeling with click chemistry. nih.govnih.govresearchgate.net Click chemistry refers to a set of chemical reactions that are rapid, specific, and high-yielding. iris-biotech.de In the context of lipid metabolism, this approach typically involves synthesizing a fatty acid analog that contains a "bioorthogonal" chemical handle, such as a terminal alkyne group. nih.govresearchgate.netresearchgate.net This alkyne-labeled fatty acid, which acts as a surrogate for the natural fatty acid, is introduced into cells. nih.gov
Once inside the cell, the alkyne-labeled fatty acid is metabolized and incorporated into a variety of complex lipids and other molecules. nih.gov After a set period, the cells are lysed, and the cellular components are harvested. An azide-modified probe (e.g., attached to a resin or a fluorescent tag) is then added. The alkyne handle on the fatty acid and its metabolites reacts specifically with the azide (B81097) probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov
This "click" reaction allows for the selective capture and enrichment of all the molecules that contain the original alkyne-labeled fatty acid. nih.govnih.gov Unlabeled metabolites are washed away, and the captured, labeled metabolites are then released and analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.gov This strategy dramatically enhances the sensitivity for detecting fatty acid metabolites, overcomes detection limits of traditional methods, and facilitates the structural characterization of the resulting molecules. nih.govresearchgate.net This powerful combination allows for a comprehensive and detailed mapping of the metabolic fate of a specific fatty acid within the cell. nih.gov
Investigating Biological Mechanisms with Deuterated Polyunsaturated Fatty Acids
Deuteration as a Strategy to Inhibit Lipid Peroxidation
Deuteration of polyunsaturated fatty acids (PUFAs) at their bis-allylic sites is a novel strategy to inhibit lipid peroxidation, a key process in cellular damage. nih.gov This method involves replacing hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), at the most vulnerable positions of the fatty acid chain. This isotopic reinforcement slows down the rate-limiting step of lipid autoxidation without altering the fundamental chemical nature of the fatty acid. targetmol.com
Polyunsaturated fatty acids are particularly susceptible to autoxidation due to the presence of bis-allylic hydrogen atoms—hydrogens on a carbon atom situated between two double bonds. caymanchem.com These hydrogens have a lower bond dissociation energy compared to other hydrogens in the fatty acid chain, making them the primary target for abstraction by reactive oxygen species (ROS). Current time information in Bangalore, IN.
The process of lipid peroxidation is a chain reaction initiated by the removal of a bis-allylic hydrogen by a free radical. nih.gov This creates a carbon-centered radical, which then reacts with molecular oxygen to form a peroxyl radical. caymanchem.com This new radical can, in turn, abstract a hydrogen from a neighboring PUFA molecule, propagating the chain reaction and leading to widespread damage to lipid membranes. nih.gov This autoxidation cascade generates numerous toxic by-products, which are implicated in a variety of pathologies. bertin-bioreagent.com
By replacing the easily abstractable hydrogen atoms at these bis-allylic sites with deuterium, the carbon-deuterium (C-D) bond becomes significantly stronger than the original carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect. nih.gov The abstraction of a deuterium atom by a radical is a much slower process, which effectively inhibits the initiation and propagation of the lipid peroxidation chain reaction. caymanchem.comCurrent time information in Bangalore, IN.
The integrity of cellular membranes is crucial for their function, and this integrity is compromised by lipid peroxidation. The oxidation of PUFAs within the lipid bilayer can alter membrane fluidity and stability, and impair the function of membrane-bound proteins. mdpi.com
Studies on various deuterated PUFAs, such as D-linoleic acid and D-docosahexaenoic acid (D-DHA), have shown that their incorporation into lipid bilayers significantly protects membranes from oxidative damage. caymanchem.combertin-bioreagent.com In liposome (B1194612) models, the presence of even a relatively small fraction of D-PUFAs is sufficient to effectively inhibit lipid peroxidation and maintain membrane integrity under oxidative stress conditions. bertin-bioreagent.combiomarker.hu For instance, research has demonstrated a threshold effect, where a certain level of D-PUFA incorporation into a lipid bilayer confers significant protection against leakage and the formation of conjugated dienes, which are markers of lipid peroxidation. bertin-bioreagent.com In mouse models of retinal degeneration, oral administration of D-DHA led to its incorporation into retinal membranes and provided nearly complete protection against iron-induced oxidative damage and degeneration. biomarker.hu
| D-PUFA Model | System | Key Findings on Membrane Integrity |
| D2-Linoleic Acid | Liposomes | Showed a threshold for protective effect, preventing membrane leakage and formation of conjugated dienes. bertin-bioreagent.combiomarker.hu |
| D-DHA | Mouse Model (Retina) | Incorporated into retinal membranes and protected against iron-induced retinal degeneration and autofluorescence. biomarker.hu |
| D-PUFAs | Lipid Bilayers | Inhibited photoirradiation-induced oxidative damage to bilayers. caymanchem.com |
Mechanistic Studies of Oxidative Stress and Cellular Protection
Deuterated PUFAs provide a powerful tool to investigate the mechanisms of oxidative stress and have demonstrated significant protective effects in various cellular models.
Oxidative stress is a major contributor to various forms of programmed cell death, including apoptosis and ferroptosis. By inhibiting the initial steps of lipid peroxidation, deuterated PUFAs can prevent the downstream cascade of events that lead to cell death.
Research has shown that treating cells with D-PUFAs can prevent ferroptosis, a form of iron-dependent cell death characterized by extensive lipid peroxidation. compoundchem.com In cultured mammalian cells, isotope-reinforced PUFAs have been shown to protect against cell death induced by various oxidative stressors. nih.gov For example, in retinal pigment epithelial cells, deuterated DHA derivatives decreased the toxicity of DHA under pro-oxidant conditions and limited cell death. compoundchem.com Similarly, in yeast models, the addition of small amounts of deuterated PUFAs helped to suppress lipid auto-oxidation and prevent cell death under oxidative stress. nih.gov
Role in Cellular Signaling and Disease Models
The ability of deuterated PUFAs to mitigate lipid peroxidation and its downstream consequences makes them valuable for studying and potentially treating diseases where oxidative stress plays a key pathogenic role. nih.gov
The products of lipid peroxidation, such as reactive aldehydes, can act as signaling molecules, but their overproduction leads to cellular dysfunction and inflammation. mdpi.com By reducing the formation of these by-products, D-PUFAs can modulate these signaling pathways. For example, D-PUFAs have been shown to down-regulate inflammation by decreasing the levels of pro-inflammatory eicosanoids in some models.
The protective effects of D-PUFAs have been demonstrated in a range of preclinical disease models, particularly for neurodegenerative disorders where the brain's high PUFA content makes it vulnerable to oxidative stress.
Parkinson's Disease: In a mouse model, a diet containing deuterated PUFAs was shown to diminish the degeneration of dopaminergic neurons. nih.gov
Alzheimer's Disease: In an APP/PS1 mouse model, a D-PUFA diet reduced the brain tissue concentrations of lipid peroxidation products and amyloid-β peptides. nih.gov
Friedreich's Ataxia: D-PUFAs are currently being investigated in clinical trials for this neurodegenerative disorder, which involves high levels of oxidative stress. nih.govinvivochem.com
Nonalcoholic Steatohepatitis (NASH): In a mouse model, D-PUFAs attenuated steatosis, inflammation, and fibrosis in the liver by reducing oxidative stress. invivochem.com
Diabetes-induced Muscle Atrophy: D-PUFAs have been shown to protect against muscle atrophy in diabetic mice, an effect potentially linked to the reduction of reactive lipid species.
Effects on Glioblastoma Cell Death Pathways
Glioblastoma (GBM) is a highly aggressive brain tumor characterized by its resistance to conventional therapies. nih.gov Emerging research highlights the critical role of fatty acid metabolism in GBM pathogenesis, including processes of anabolism, catabolism, and the regulation of cell death pathways like ferroptosis. nih.gov
Studies have investigated the effects of various fatty acids on glioblastoma cells. The synthetic fatty acid 2-hydroxycervonic acid (HCA) has been shown to compromise the survival of several human GBM cell lines. mdpi.com This effect appears to be mediated by its cellular metabolite, Heneicosapentaenoic Acid (HPA; C21:5n-3). mdpi.comlaminarpharma.com The mechanism involves the enhancement of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which subsequently induces autophagic cell death in glioblastoma tumor cells. mdpi.comlaminarpharma.com
Conversely, other research indicates that glioblastoma's enhanced lipid metabolism can create a vulnerability. Exogenous PUFAs can disrupt lipid homeostasis, leading to an accumulation of intracellular free fatty acids and cytotoxicity mediated by lipid peroxidation. sciety.org Given that the primary function of deuterating a PUFA (e.g., creating Heneicosapentaenoic Acid-d6) is to inhibit lipid peroxidation, its application in this context presents a complex scenario. nih.gov While the non-deuterated HPA metabolite induces cell death through ER stress and autophagy, the deuterated version would be expected to resist peroxidation-mediated cytotoxicity. This makes D-PUFAs valuable tools for dissecting the specific oxidative and non-oxidative pathways through which fatty acids exert their effects on glioblastoma cells.
Table 1: Effects of HCA (Heneicosapentaenoic Acid Precursor) on Glioblastoma Cells
| Cell Line/Model | Treatment | Observed Effect | Implied Mediator | Reference |
|---|---|---|---|---|
| Human GBM Cell Lines | 2-hydroxycervonic acid (HCA) | Compromised cell survival; induced time- and concentration-dependent cell death. | Heneicosapentaenoic Acid (HPA) | laminarpharma.com, mdpi.com |
| Human GBM Cell Lines | 2-hydroxycervonic acid (HCA) | Enhanced ER stress/UPR signaling, leading to autophagic cell death. | JNK/c-Jun/CHOP/BiP axis | laminarpharma.com, mdpi.com |
| Xenograft Tumors (Mice) | 2-hydroxycervonic acid (HCA) | Reduced in vivo growth of tumors derived from human GBM cells. | Heneicosapentaenoic Acid (HPA) | mdpi.com |
Neuroprotective Effects in Neurodegenerative Models
Oxidative stress and the resulting lipid peroxidation are common pathological features in a range of neurodegenerative diseases. nih.gov PUFAs are highly concentrated in neuronal membranes and are particularly vulnerable to this oxidative damage. nih.govfrontiersin.org Reinforcing PUFAs by deuterating their oxidation-prone sites is a therapeutic strategy aimed at mitigating this damage and preserving membrane integrity. nih.gov
Recent studies have demonstrated that Heneicosapentaenoic Acid (HPA) itself, a metabolite derived from the α-oxidation of its precursor, exerts neuroprotective effects in a mouse model of Alzheimer's disease. nih.gov Chronic oral administration of HPA to 5xFAD mice resulted in improved cognitive performance. nih.gov The proposed mechanism for the neuroprotective action of D-PUFAs, in general, is their ability to resist the lipid peroxidation chain reaction that contributes to neuronal degeneration. nih.gov
In various animal models of neurodegeneration, dietary D-PUFAs have been shown to be incorporated into brain tissue, reducing levels of lipid peroxidation products. nih.gov For instance, in an APP/PS1 mouse model of Alzheimer's, a D-PUFA diet led to reduced cerebral lipid peroxidation and lower levels of amyloid β-peptides in the hippocampus. nih.gov Similarly, a deuterated linoleic acid drug candidate rescued cognitive deficits in a Huntington's disease model. retrotope.com Therefore, this compound, by combining the inherent neuroprotective qualities of HPA with the enhanced resistance to oxidation conferred by deuteration, is a compound of significant interest for studying and potentially counteracting neurodegenerative processes. nih.govnih.gov
Table 2: Neuroprotective Effects of Heneicosapentaenoic Acid (HPA) and General D-PUFAs
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| Heneicosapentaenoic Acid (HPA) | 5xFAD Mouse Model (Alzheimer's) | Improved cognitive evaluation (Radial Arm Maze) after chronic treatment. | nih.gov |
| Deuterated PUFAs (D-PUFA) | APP/PS1 Mouse Model (Alzheimer's) | Reduced cerebral lipid peroxidation and hippocampal amyloid β-peptide levels. | nih.gov |
| Deuterated Linoleic Acid (RT001) | Q140 Knock-out Mouse Model (Huntington's) | Rescued cognitive deficits and downregulated brain lipid peroxidation markers. | retrotope.com |
| Deuterated PUFAs (D-PUFA) | Aldehyde Dehydrogenase 2 (ALDH2) Deficient Mice | Suppressed brain lipid peroxidation and restored cognitive deficits. | nih.gov |
Insights into Ferroptosis Mechanisms through Dual-Isotope Labeling
Ferroptosis is a distinct form of regulated cell death driven by iron-dependent lipid peroxidation, particularly of polyunsaturated fatty acids within cell membranes. frontiersin.orgdfg.de This process is critically regulated by the enzyme glutathione (B108866) peroxidase 4 (GPX4), which neutralizes lipid hydroperoxides. dfg.dethno.org The accumulation of peroxidized PUFAs to lethal levels is a hallmark of ferroptosis, implicating it in various pathologies, including neurodegeneration and cancer. nih.govdfg.de
Understanding the precise metabolic fate of specific fatty acids during ferroptosis is crucial for elucidating the mechanism. However, tracking an exogenously supplied, single-isotope labeled lipid can be difficult due to the vast number of endogenous lipids in a similar mass range. nih.govacs.org To overcome this, a dual-isotope deuterium labeling method was developed. nih.govnih.gov This technique uses a PUFA labeled with two deuterium atoms, which creates a signature doublet peak in mass spectrometry analysis, allowing for confident identification and tracking of the labeled molecule and its metabolites. nih.govchromatographyonline.com
In a key study, researchers used deuterated arachidonic acid (dAA) to trace its metabolic fate in HT-1080 cancer cells undergoing ferroptosis induced by RSL3, a GPX4 inhibitor. nih.govacs.org The dual-isotope labeling approach revealed that the exogenous dAA was incorporated into several lipid classes, and it confirmed that levels of oxidized lipids increased during ferroptosis. nih.govacs.org This methodology provides a powerful tool for dissecting lipid metabolism in disease states. This compound is an ideal candidate for use in such dual-isotope labeling studies to investigate its specific incorporation into various lipid species and its role as a substrate in the ferroptotic process.
Table 3: Findings from Dual-Isotope Labeling of Deuterated Arachidonic Acid (dAA) in Ferroptosis
| Cell Line | Condition | Method | Key Observation | Reference |
|---|---|---|---|---|
| HT-1080 Cancer Cells | Control vs. RSL3 (Ferroptosis Inducer) | Dual-isotope deuterium labeling with dAA; HILIC-IM-MS | dAA was incorporated into multiple lipid classes, predominantly triacylglycerols (TG). | nih.gov, acs.org |
| HT-1080 Cancer Cells | dAA vs. dAA + RSL3 | Dual-isotope deuterium labeling with dAA; HILIC-IM-MS | Abundances of non-oxidized dAA-containing lipids were lower in the RSL3-treated group. | acs.org |
| HT-1080 Cancer Cells | dAA vs. dAA + RSL3 | Dual-isotope deuterium labeling with dAA; HILIC-IM-MS | Abundances of oxidized dAA-containing lipids were higher in the RSL3-treated group, supporting the role of lipid peroxidation in ferroptosis. | nih.gov, acs.org |
Future Perspectives and Emerging Research Avenues
Development of Novel Deuterated HPA Analogs for Specific Research Applications
The utility of deuterated molecules extends far beyond their role as simple internal standards. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can significantly alter the kinetic properties of a molecule, a phenomenon known as the kinetic isotope effect. This effect is particularly pronounced in polyunsaturated fatty acids (PUFAs) at positions susceptible to oxidation. frontiersin.orgmdpi.com
Future research will likely focus on the synthesis of novel, site-specifically deuterated HPA analogs. researchgate.net By replacing hydrogen with deuterium at the bis-allylic positions—the sites most vulnerable to hydrogen abstraction and subsequent oxidation—researchers can create "kinetically protected" HPA molecules. retrotope.combarthsyndrome.org These reinforced fatty acids are more resistant to non-enzymatic lipid peroxidation, a key process in cellular damage and the pathology of numerous diseases. frontiersin.orgretrotope.com
The development of these novel HPA analogs will open up new avenues of investigation:
Mechanistic Studies of Lipid Peroxidation: By comparing the fate of site-specifically deuterated HPA with its non-deuterated counterpart in cellular and animal models, researchers can dissect the precise mechanisms of lipid oxidation and its downstream consequences.
Therapeutic Potential: Deuterated PUFAs have shown promise in mitigating oxidative stress in models of various diseases, including neurodegenerative conditions. nih.govnih.gov Novel deuterated HPA analogs could be investigated for their therapeutic potential in conditions where oxidative damage plays a significant role.
Enzyme-Substrate Interactions: The interaction of HPA with various enzymes, such as cyclooxygenases and lipoxygenases, can be probed with greater detail using deuterated analogs. mdpi.com This can help in understanding the metabolic pathways of HPA and how they might be modulated. For instance, studies on deuterated arachidonic acids have revealed how deuteration at different positions can influence their processing by human enzymes involved in the inflammatory cascade. mdpi.com
The synthesis of these novel analogs will require advanced chemical methods, building upon existing strategies for the site-specific deuteration of other PUFAs like linoleic and arachidonic acid. retrotope.comnih.gov
Integration with Multi-Omics Data for Systems-Level Understanding
The era of systems biology demands a holistic view of biological processes, integrating data from various "omics" disciplines, including genomics, proteomics, metabolomics, and lipidomics. Heneicosapentaenoic Acid-d6, in its capacity as a high-purity internal standard, is a critical component of the lipidomics arm of these multi-omics investigations. metabolomicscentre.cacaymanchem.com
Accurate quantification of lipids is paramount for generating reliable data for systems-level analysis. The use of deuterated internal standards, such as HPA-d6, allows for precise and accurate relative quantification of a wide array of lipid species across different samples. metabolomicscentre.ca This is crucial for identifying subtle but significant changes in the lipidome in response to various stimuli or in different disease states.
The integration of quantitative lipidomics data, facilitated by the use of standards like HPA-d6, with other omics datasets will enable researchers to:
Construct Comprehensive Biological Networks: By correlating changes in the lipidome with alterations in gene expression (transcriptomics) and protein abundance (proteomics), researchers can build detailed models of metabolic and signaling pathways. frontiersin.orgmedrxiv.org
Identify Novel Biomarkers: A multi-omics approach can uncover complex biomarker signatures that are more predictive of disease state or treatment response than single-analyte measurements.
Elucidate Disease Mechanisms: Understanding how perturbations at the genetic or protein level manifest as changes in the lipid profile can provide profound insights into the pathophysiology of complex diseases. nih.gov
Future multi-omics studies will increasingly rely on a suite of deuterated lipid standards to cover the vast diversity of the lipidome. caymanchem.combiorxiv.org HPA-d6 will be an important member of this toolkit, particularly for studies focusing on the metabolism of omega-3 fatty acids.
Advancements in Mass Spectrometry and Bioinformatic Tools for Deuterated Lipid Analysis
The full potential of this compound and its novel analogs can only be realized through parallel advancements in analytical technologies. Mass spectrometry (MS) is the cornerstone technique for the analysis of deuterated lipids, and ongoing innovations in this field are continually pushing the boundaries of sensitivity, specificity, and throughput. nih.govannualreviews.org
Key advancements in mass spectrometry that will enhance the study of deuterated lipids include:
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) analyzers provide the mass accuracy required to confidently identify and quantify lipids in complex biological matrices, and to distinguish between isotopologues. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS): Techniques such as precursor ion scanning, neutral loss scanning, and selected reaction monitoring (SRM) allow for the specific detection and structural elucidation of lipid molecules, including the precise localization of deuterium atoms within a molecule. nih.govnih.gov
Ion Mobility Spectrometry (IMS)-MS: The coupling of ion mobility separation with mass spectrometry adds another dimension of analysis, enabling the separation of isobaric and isomeric lipids, which is a significant challenge in lipidomics. mdpi.com
Alongside hardware advancements, the development of sophisticated bioinformatic tools is crucial for processing and interpreting the vast datasets generated in modern lipidomics experiments. clipidomics.comnih.gov Future progress in this area will focus on:
Automated Data Processing: Software capable of automatically detecting, identifying, and quantifying deuterated and non-deuterated lipids from raw MS data will streamline the analytical workflow. nih.gov
Specialized Databases and Libraries: Comprehensive databases of lipid structures, fragmentation patterns, and retention times, such as LIPID MAPS, are essential for accurate lipid identification. lipidmaps.org
Advanced Statistical and Visualization Tools: Software packages like Lipidr and MetaboAnalyst provide powerful tools for the statistical analysis and visualization of large lipidomics datasets, enabling researchers to identify meaningful biological patterns. clipidomics.com The development of tools specifically designed to handle data from stable isotope labeling experiments, such as DeuteRater, will also be critical. oup.com
These advancements in analytical and computational tools will be instrumental in harnessing the full potential of this compound and its future analogs in pushing the frontiers of lipid research.
Q & A
Q. What analytical methods are recommended for quantifying Heneicosapentaenoic Acid-d6 in biological matrices?
Deuterated analogs like this compound are typically quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods require deuterated internal standards to correct for matrix effects and ionization efficiency. For example, deuterated fatty acids such as 7(Z),10(Z),13(Z)-Hexadecatrienoic Acid-d6 are used as internal standards to enhance precision in lipidomic studies . Calibration curves should be validated across physiologically relevant concentration ranges (e.g., 0.1–100 µM) to ensure linearity and accuracy.
Q. What are the critical storage conditions to ensure the stability of this compound?
this compound must be stored in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures between -20°C and -80°C. Its ethyl ester form is hygroscopic, necessitating desiccants to prevent hydrolysis . Long-term stability studies should include periodic purity checks via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to detect degradation products like peroxides or aldehydes.
Q. How can researchers mitigate risks when handling this compound in laboratory settings?
Safety protocols include using fume hoods for weighing and solubilizing the compound, nitrile gloves to prevent skin contact, and ethanol-compatible containers for waste disposal. Exposure controls should align with ethyl alcohol guidelines (TWA: 1000 ppm; STEL: 5000 ppm) due to its common use as a solvent in formulations . Emergency procedures for spills involve absorption with inert materials (e.g., vermiculite) and disposal as hazardous organic waste.
Advanced Research Questions
Q. How should experimental designs be structured to investigate this compound’s inhibition of arachidonic acid synthesis?
In vitro models (e.g., HepG2 hepatoma cells) are optimal for tracing deuterated HPA-d6 incorporation into phospholipids and measuring downstream eicosanoid production. Dose-response experiments (0.5–50 µM) should compare HPA-d6 with non-deuterated HPA and EPA to assess isotopic effects on enzymatic activity (e.g., Δ5-desaturase inhibition). LC-MS/MS is critical for quantifying arachidonic acid reduction and identifying competing pathways, such as β-oxidation .
Q. What methodological factors contribute to contradictions in reported inhibitory efficiencies of this compound across studies?
Discrepancies often arise from variability in:
- Cell culture systems : Primary hepatocytes vs. immortalized lines may exhibit differential lipid uptake.
- Deuterium positioning : Isotopic labeling at specific carbons (e.g., terminal methyl vs. carboxyl groups) affects metabolic routing .
- Analytical sensitivity : GC-MS may underestimate low-abundance metabolites compared to LC-MS/MS. Researchers should report these variables explicitly and use meta-analytical tools (e.g., Cochran’s Q test) to quantify heterogeneity .
Q. How can researchers optimize the use of this compound in kinetic studies of lipid metabolism?
Pulse-chase experiments with stable isotope labeling (e.g., ¹³C-glucose) can track deuterated HPA-d6 incorporation into triacylglycerols and membrane lipids. Time-course sampling (0–72 hours) paired with kinetic modeling (e.g., compartmental analysis) elucidates turnover rates. Data normalization to total protein content or internal standards (e.g., deuterated palmitic acid) minimizes batch effects .
Q. What strategies address challenges in synthesizing this compound with high isotopic purity?
Multi-step organic synthesis routes, such as Wittig reactions with deuterated aldehydes, require rigorous purification via preparative HPLC. Isotopic enrichment (>98% D) must be verified using HRMS and ²H-NMR. Contamination risks from non-deuterated precursors necessitate strict stoichiometric controls and inert reaction conditions .
Methodological Guidance for Data Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
